molecular formula C7H6N2O2 B023961 7-Amino-2(3H)-benzoxazolone CAS No. 81282-60-2

7-Amino-2(3H)-benzoxazolone

Cat. No. B023961
CAS RN: 81282-60-2
M. Wt: 150.13 g/mol
InChI Key: CLCPWTXGFUIRJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Amino-2(3H)-benzoxazolone derivatives involves multiple methodologies, often tailored to achieve specific structural features. A notable method for the synthesis of related compounds involves the use of phenyl chloroformate with corresponding 2-aminophenols, which efficiently leads to benzoxazolone derivatives without isolating intermediate compounds. This process demonstrates the compound's accessibility through straightforward synthetic routes that accommodate a wide variety of substituents, including those sensitive to hydrolysis (Maleski, Osborne, & Cline, 1991).

Molecular Structure Analysis

The molecular structure of 7-Amino-2(3H)-benzoxazolone derivatives can be complex and varied, depending on the substituents added during synthesis. For instance, the crystal structure of 5-Amino-2-benzoxazolone, a related compound, was determined to be in an orthorhombic space group, with the benzoxazolone moiety being planar, indicating how structural variations can impact the overall molecular configuration and intermolecular interactions (Raftery, Ghorbani, Pourayoubi, & Joule, 2006).

Chemical Reactions and Properties

7-Amino-2(3H)-benzoxazolone and its derivatives participate in a wide range of chemical reactions, reflecting their chemical properties. These compounds can act as substrates in penicillin amidase-catalyzed reactions, demonstrating their potential in synthesizing new cephem derivatives with biological activity. The versatility in chemical reactions underscores the compound's role in medicinal chemistry and drug design (Stambolieva, Mincheva, Galunsky, & Kalcheva, 1992).

Scientific Research Applications

1. Antimicrobial Agent and In-vitro Cytotoxicity

  • Summary of Application: 7-Amino-2(3H)-benzoxazolone derivatives have been synthesized and investigated for their biological activities, including antibacterial, antifungal, and in-vitro cytotoxicity .
  • Methods of Application: The compounds were synthesized through the incorporation of active moieties with an active methylene group in thiobarbituric acid derivatives . The structures of all synthesized compounds were characterized by spectral techniques including IR, 1H-NMR, MS, and 13C-NMR .
  • Results or Outcomes: The novel pyrimidine derivatives exhibited broad-spectrum antimicrobial activity with a varied zone of inhibition ranging between 11.3±0.6 and 25.3±0.6 mm . The MIC values are different according to a pathogenic organism (ranging between 3.91 and 500 µg mL−1), whereas the MBC/MFC were 2× to 4× MIC value . Data of in-vitro cytotoxicity confirm the efficiency of selected novel pyrimidine derivatives to target Caco-2 cancerous cells at low concentrations more Vero normal cells .

2. Antibacterial Activity of N-substituted 7-amino-4-methyl-2H-chromen-2-ones

  • Summary of Application: N-substituted 7-amino-4-methyl-2H-chromen-2-ones containing one or two functionalized azole or azine moieties were synthesized and their antibacterial activity was investigated .
  • Methods of Application: The structures of all synthesized compounds were confirmed by IR, 1H NMR, and 13C NMR spectroscopy .
  • Results or Outcomes: Some of the synthesized compounds exhibited weak antibacterial activity against Rhizobium radiobacter, Escherichia coli, and Xanthomonas campestris .

3. PARP-1 Inhibitors

  • Summary of Application: Pyrano [2,3-d]pyrimidine-2,4-dione derivatives, which are related to 7-Amino-2(3H)-benzoxazolone, have been synthesized as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
  • Methods of Application: The compounds were synthesized and evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .
  • Results or Outcomes: The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC 50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively compared to that of Olaparib 5.77 nM .

4. Antiproliferative Activity

  • Summary of Application: 4-Amino-5-methyl-thieno [2,3-d]pyrimidine-6-carboxylates, which are related to 7-Amino-2(3H)-benzoxazolone, were synthesized and their antiproliferative activity was investigated .
  • Methods of Application: The compounds were synthesized by cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium . The antiproliferative activity to MCF-10A, MCF-7 and MDA-MB-231 cell lines was estimated .
  • Results or Outcomes: The best antiproliferative effect in respect to the MCF-7 cell line revealed compound 2 with IC 50 4.3 ± 0.11 µg/mL (0.013 µM) .

5. DNA Repair Damage

  • Summary of Application: Pyrano [2,3-d]pyrimidine-2,4-dione derivatives, which are related to 7-Amino-2(3H)-benzoxazolone, have been synthesized as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
  • Methods of Application: The compounds were synthesized and evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .
  • Results or Outcomes: The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC 50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively compared to that of Olaparib 5.77 nM .

6. Antitumor Activity

  • Summary of Application: Novel 4-amino-thieno [2,3-d]pyrimidine-6-carboxylates substituted at the second position were prepared by cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium . The derivatives thus obtained were tested in vitro against human and mouse cell lines .
  • Methods of Application: The examination of the compound effects on BLAB 3T3 and MFC-10A cells showed that they are safe, making them suitable for subsequent experiments to establish their antitumor activity .
  • Results or Outcomes: The best antiproliferative effect in respect to the MCF-7 cell line revealed compound 2 with IC 50 4.3 ± 0.11 µg/mL (0.013 µM) . The highest selective index with respect to MCF-7 cells was shown by compound 3 (SI = 19.3), and to MDA-MB-231 cells by compound 2 (SI = 3.7) .

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and safety measures to be taken while handling it.


Future Directions

This involves potential applications of the compound and areas of future research.


For a specific compound, you may need to refer to scientific literature or databases. Always ensure to use reliable sources and understand that the analysis might require a background in chemistry. If you have a different compound or need information on a specific topic, feel free to ask!


properties

IUPAC Name

7-amino-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCPWTXGFUIRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231037
Record name 7-Amino-2(3h)-benzoxazolone
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2(3H)-benzoxazolone

CAS RN

81282-60-2
Record name 7-Amino-2(3H)-benzoxazolone
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Record name 7-Amino-2(3h)-benzoxazolone
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Record name 7-Amino-2(3h)-benzoxazolone
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Record name 7-Amino-2-benzoxazolinone
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Record name 7-AMINO-2(3H)-BENZOXAZOLONE
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Synthesis routes and methods I

Procedure details

107.5 g (1 mole) of 5-chloro-7-nitro-2(3H)-benzoxazolone prepared according to Example 1d was suspended in 1000 ml of ethanol. 9.25 g of Pd/C 5% and 50 ml of ethanol were added and the mixture was hydrogenated at 4 bar hydrogen pressure for four to six hours at 60-65° C. while vigorously stirring. When the hydrogenation was complete, the mixture was cooled to 45° C. and filtered over Hyflo®. The Hyflo® was washed twice with 175 ml of methanol. 500 ml of solvent was distilled off under reduced pressure at 50° C., followed by addition of 250 ml of water and removal of 300 ml of solvent was by distillation under reduced pressure at 50° C. The last procedure was repeated twice and finally 250 ml of water was added and 400 ml of solvent was distilled off. The resulting mixture was cooled to 0-5° C. in about one hour. The solid was filtered off, washed three times with 125 ml of cold water, and dried at 50° C. and 100 mbar under a gentle nitrogen stream till dry. Yield about 94%.
Quantity
107.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three
Name
Quantity
9.25 g
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 5-chloro-7-nitro-1,3-benzoxazol-2(3H)-one from Step A (1.10 g, 5.13 mmol) in EtOH (50 mL) was added 10% Pd/C (300 mg). The reaction mixture was shaken in a Parr aparatus under a hydrogen atmosphere (40 p.s.i.) for 18 h, then filtered through a Celite pad, washing with EtOH, and the filtrate was concentrated under reduced pressure to give the title compound. MS: m/z=151 (M+1).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 0.3 g of 7-nitro-3H-benzooxazol-2-one (1.67 mmol) in 5 ml of ethanol was degassed and then 0.03 g (10% by weight) of palladium on carbon (5%-50% wet) was added thereto. The reaction medium was stirred under a hydrogen atmosphere for 2 hours at ambient temperature. The reaction medium was filtered through celite and concentrated to dryness. 0.25 g of product was obtained in the form of a colorless oil. Yield=99%.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step Two
Yield
99%

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